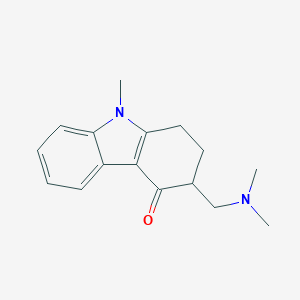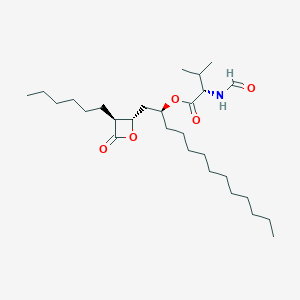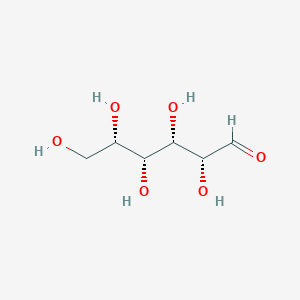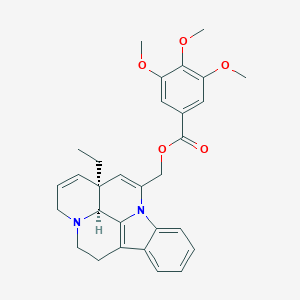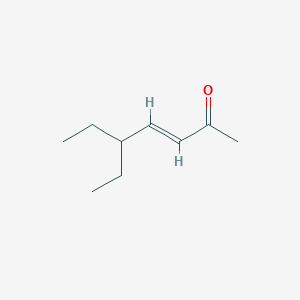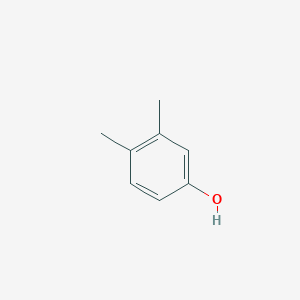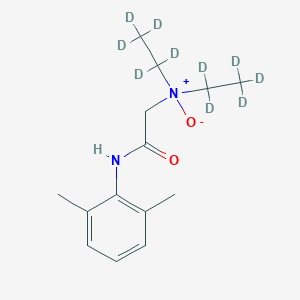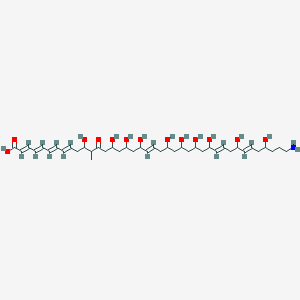
7-Metoxi-1-naftaleno-carbonitrilo
Descripción general
Descripción
7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 135°C, and is soluble in both water and organic solvents. MNC is a versatile molecule that can be used in various fields, such as biochemistry, pharmacology, and materials science. Its unique properties make it an ideal candidate for a wide variety of experiments and applications.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
7-Metoxi-1-naftaleno-carbonitrilo ha demostrado ser prometedor en el campo de la oncología, particularmente como un modulador del receptor nuclear huérfano Nur77 . Nur77 desempeña un papel significativo en el desarrollo y la progresión de varios tumores. Se han sintetizado y evaluado compuestos derivados del this compound por sus propiedades antitumorales. Estos compuestos han demostrado la capacidad de regular al alza la expresión de Nur77 e inducir la apoptosis mediada por Nur77, que es una muerte celular programada crucial para eliminar las células cancerosas .
Síntesis de Derivados de Semicarbazida/Tiosemicarbazida
El compuesto sirve como precursor para la síntesis de una serie de nuevos derivados de semicarbazida y tiosemicarbazida . Estos derivados han sido diseñados y sintetizados para evaluaciones biológicas, particularmente para sus actividades antitumorales. Se ha descubierto que la introducción de anillos aromáticos bicíclicos, como los grupos naftalilo, en estas moléculas mejora eficazmente su actividad antitumoral .
Exploración del Mecanismo de Apoptosis
La investigación que involucra derivados del this compound ha contribuido a la comprensión de los mecanismos de apoptosis . Los estudios han demostrado que ciertos derivados pueden conducir a la escisión de PARP (poli ADP-ribosa polimerasa), una proteína clave involucrada en la reparación del ADN y la muerte celular. Esta escisión es indicativa de apoptosis, proporcionando información sobre las vías a través de las cuales estos compuestos ejercen sus efectos anticancerígenos .
Arresto del Ciclo Celular
Además de inducir la apoptosis, se ha observado que los derivados del this compound inhiben el crecimiento celular y detienen el ciclo celular . Esto es particularmente importante en el tratamiento del cáncer, ya que la división celular incontrolada es una característica del cáncer. Al detener el ciclo celular, estos compuestos previenen la proliferación de células cancerosas .
Actividad Antiproliferativa
Se han probado varias líneas celulares cancerosas, incluidas A549 (cáncer de pulmón), HepG2 (cáncer de hígado), HGC-27 (cáncer de estómago), MCF-7 (cáncer de mama) y HeLa (cáncer de cuello uterino), contra derivados del this compound . Estos estudios han revelado una potente actividad antiproliferativa, destacando el potencial del compuesto como candidato principal para el desarrollo adicional de fármacos contra el cáncer <svg class="icon" height="16" p-id="1735
Propiedades
IUPAC Name |
7-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKVWPTULZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462948 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-54-9 | |
| Record name | 7-methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

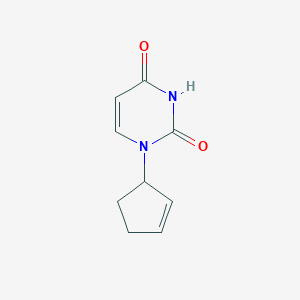
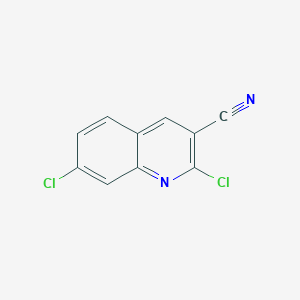

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

